molecular formula C25H28O3 B12916046 Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-69-8

Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate

Katalognummer: B12916046
CAS-Nummer: 920269-69-8
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: LCWBLTKHDBOBQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, a biphenyl structure, and a heptyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can be achieved through esterification reactions. One common method involves the reaction of 4’-heptyl-[1,1’-biphenyl]-4-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent such as DMT/NMM/TsO− or EDC . The reaction is typically carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the purification of the final product can be achieved through crystallization or flash chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a furan ring, a biphenyl structure, and a heptyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

920269-69-8

Molekularformel

C25H28O3

Molekulargewicht

376.5 g/mol

IUPAC-Name

furan-2-ylmethyl 4-(4-heptylphenyl)benzoate

InChI

InChI=1S/C25H28O3/c1-2-3-4-5-6-8-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25(26)28-19-24-9-7-18-27-24/h7,9-18H,2-6,8,19H2,1H3

InChI-Schlüssel

LCWBLTKHDBOBQT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.